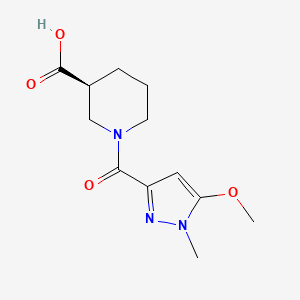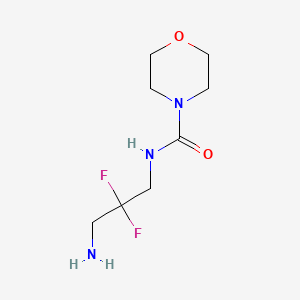
N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide, commonly known as ADOX, is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme responsible for the hydrolysis of SAH to adenosine and homocysteine. ADOX has been extensively studied for its potential application in cancer therapy and epigenetics research.
Mecanismo De Acción
ADOX inhibits N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide hydrolase by binding to the enzyme's active site and forming a covalent bond with the catalytic nucleophile. This results in the accumulation of N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide, which inhibits DNA methyltransferases and histone methyltransferases, leading to epigenetic changes in gene expression. ADOX also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
ADOX has been shown to induce global DNA hypomethylation and histone H3K9 hypomethylation, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. ADOX also induces the expression of pro-apoptotic genes and the activation of caspases, leading to apoptosis in cancer cells. In addition, ADOX has been shown to inhibit the proliferation and migration of cancer cells by regulating the expression of cell cycle and migration-related genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADOX is a potent and specific inhibitor of N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide hydrolase, making it a valuable tool for studying the role of N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide in epigenetic regulation. However, ADOX has a short half-life in vivo and is rapidly metabolized by the liver, limiting its potential application in cancer therapy. In addition, ADOX has been shown to have off-target effects on other enzymes, such as adenosine deaminase and purine nucleoside phosphorylase, which may affect the interpretation of experimental results.
Direcciones Futuras
Future research on ADOX should focus on developing more stable analogs with improved pharmacokinetic properties for cancer therapy. In addition, further studies are needed to elucidate the molecular mechanisms underlying the epigenetic effects of ADOX and to identify potential biomarkers for predicting the response to ADOX treatment. Finally, ADOX can be used in combination with other epigenetic drugs or chemotherapy agents to improve the efficacy of cancer therapy.
Métodos De Síntesis
ADOX can be synthesized by reacting 3-amino-2,2-difluoropropanol with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminooxetane to produce ADOX. The purity of the synthesized compound can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
ADOX has been extensively studied for its potential application in cancer therapy and epigenetics research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ADOX has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, ADOX has been used as a tool to study the role of N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide hydrolase in epigenetic regulation, as N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide is a potent inhibitor of DNA methyltransferases and histone methyltransferases.
Propiedades
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c10-9(11,5-12)6-13-8(14)7-2-1-3-15-4-7/h7H,1-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXDULJZYYVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)



![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


